7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one
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Overview
Description
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of 7,8-dihydroxycoumarin with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 7,8-dihydroxy-3-(4-aminophenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one has been extensively studied for its potential anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including liver, prostate, and pancreatic cancer cells. The compound induces cell death through mechanisms such as S-phase cell cycle arrest and loss of mitochondrial membrane potential .
In addition to its anticancer properties, this compound has been investigated for its antioxidant activity. It has demonstrated the ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .
Mechanism of Action
The anticancer activity of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is primarily attributed to its ability to induce cell cycle arrest and apoptosis. The compound arrests cells in the S phase of the cell cycle, leading to the inhibition of DNA synthesis. It also causes a loss of mitochondrial membrane potential, which triggers apoptosis through the intrinsic pathway. The compound’s ability to induce reactive oxygen species-independent cell death further highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-3-(4-aminophenyl)-4H-chromen-4-one: Similar structure but with an amino group instead of a nitro group.
7,8-Dihydroxy-3-(4-methylphenyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one stands out due to its potent anticancer activity and ability to induce cell death through unique mechanisms. Its nitro group plays a crucial role in its biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C15H9NO6 |
---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
7,8-dihydroxy-3-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-12-6-5-10-13(18)11(7-22-15(10)14(12)19)8-1-3-9(4-2-8)16(20)21/h1-7,17,19H |
InChI Key |
UVNAKQKRGANHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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